molecular formula C12H9NO3 B6300138 4-(4-Hydroxyphenyl)nicotinic acid CAS No. 1261982-41-5

4-(4-Hydroxyphenyl)nicotinic acid

Cat. No.: B6300138
CAS No.: 1261982-41-5
M. Wt: 215.20 g/mol
InChI Key: CYVPFSJDMAYHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)nicotinic acid, also known as hydroxyphenic acid, is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol.

Preparation Methods

The synthesis of 4-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation reaction of nicotinic acid hydrazide with appropriate aldehydes . This reaction can be carried out in various organic solvents, and the resulting acylhydrazones can be further transformed into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives through cyclization reactions in acetic anhydride . Industrial production methods may involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Chemical Reactions Analysis

4-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, acetic anhydride, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various derivatives, including acylhydrazones and oxadiazolines.

    Biology: The compound has shown promising activity against Gram-positive bacteria and has been tested for antimicrobial activity.

    Medicine: It has potential therapeutic applications, particularly in the regulation of carbohydrate hydrolysis by inhibiting key digestive enzymes such as α-amylase and α-glucosidase.

    Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, leading to the regulation of carbohydrate hydrolysis . The compound’s substituents play a crucial role in its inhibition activity, with specific structural features enhancing its potency .

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:

    4-(4-Hydroxyphenyl)-but-3-en-2-one: This compound also inhibits α-amylase and α-glucosidase but has different substituents on the benzene ring.

    Nicotinic acid derivatives: These compounds, including acylhydrazones and oxadiazolines, share similar synthetic routes and biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVPFSJDMAYHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692412
Record name 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-41-5
Record name 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.